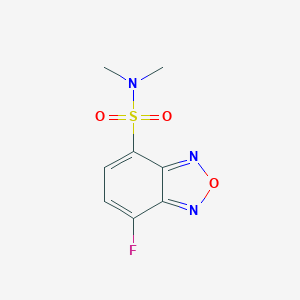

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWANFXENNWOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243556 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98358-90-8 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098358908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DBD-F [=4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis protocol for 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, a fluorogenic reagent commonly known as DBD-F. This document details the multi-step synthesis, including the preparation of key intermediates, and is intended for an audience with a background in synthetic organic chemistry.

Introduction

This compound (DBD-F) is a valuable analytical reagent utilized for the fluorescent labeling of primary and secondary amines. Its utility stems from the fluorogenic nature of its reaction with amines, where the non-fluorescent DBD-F forms a highly fluorescent derivative upon reaction. This property makes it a powerful tool in various biochemical and analytical applications, including the sensitive detection and quantification of amino acids and other amine-containing compounds in complex biological matrices.

The synthesis of DBD-F is a multi-step process that begins with the formation of the 7-fluoro-2,1,3-benzoxadiazole core, followed by chlorosulfonation and subsequent amination to yield the final product. This guide outlines a plausible and detailed synthetic pathway based on established chemical principles.

Experimental Protocols

The synthesis of DBD-F can be conceptually divided into three key stages:

-

Synthesis of 7-fluoro-2,1,3-benzoxadiazole

-

Chlorosulfonation to 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

-

Amination to this compound

Stage 1: Synthesis of 7-fluoro-2,1,3-benzoxadiazole

The synthesis of the benzoxadiazole core can be achieved from a suitable ortho-substituted fluoroaniline. A plausible precursor is 4-fluoro-3-nitroaniline.

Methodology:

-

Diazotization of 4-fluoro-3-nitroaniline: 4-fluoro-3-nitroaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyclization: The resulting diazonium salt solution is carefully heated, leading to an intramolecular cyclization reaction. This process results in the formation of the 7-fluoro-2,1,3-benzoxadiazole ring system. The product is then extracted from the reaction mixture using an organic solvent, such as dichloromethane or ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 7-fluoro-2,1,3-benzoxadiazole can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.

Stage 2: Synthesis of 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

The key intermediate, 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, is prepared by the electrophilic chlorosulfonation of the 7-fluoro-2,1,3-benzoxadiazole synthesized in the previous stage.

Methodology:

-

Reaction Setup: 7-fluoro-2,1,3-benzoxadiazole is added to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) with constant stirring. The reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated solid product, 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Stage 3: Synthesis of this compound (DBD-F)

The final step involves the reaction of the sulfonyl chloride intermediate with dimethylamine to form the desired N,N-dimethylsulfonamide.

Methodology:

-

Reaction Conditions: 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and an excess of dimethylamine (either as a solution in a solvent like THF or as a gas bubbled through the solution) is added. A tertiary amine base, such as triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Purification: After the reaction is complete, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude DBD-F can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a solid.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of DBD-F and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 7-fluoro-2,1,3-benzoxadiazole | C₆H₃FN₂O | 138.10 | Solid |

| 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | C₆H₂ClFN₂O₃S | 236.61[1] | Solid |

| This compound | C₈H₈FN₃O₃S | 245.23 | Solid |

Mandatory Visualization

The following diagrams illustrate the key workflows and transformations in the synthesis of DBD-F.

Caption: Overall synthetic workflow for DBD-F.

Caption: Key chemical transformations in DBD-F synthesis.

References

DBD-F: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the chemical structure, properties, and applications of this compound, commonly known as DBD-F. The information is tailored for professionals in research, science, and drug development, with a focus on data presentation, experimental methodologies, and visual representations of workflows.

Chemical Structure and Identity

DBD-F is a fluorogenic and chemilumigenic reagent primarily used for the derivatization of thiols and amines to enable their detection in high-performance liquid chromatography (HPLC).[1] Its chemical structure consists of a benzoxadiazole core functionalized with a dimethylaminosulfonyl group and a fluorine atom.

Chemical Name: this compound Synonyms: DBD-F, 7-Fluoro-4-(N,N-dimethylaminosulfonyl)benzofurazan CAS Number: 98358-90-8[2][3][4] Molecular Formula: C₈H₈FN₃O₃S[2][3][4] Molecular Weight: 245.23 g/mol [2][3]

Structural Representation:

Caption: Chemical structure of DBD-F.

Physicochemical and Spectral Properties

The physicochemical and spectral properties of DBD-F and its derivatives are crucial for its application as a labeling reagent. The quantitative data is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of DBD-F

| Property | Value | Reference |

| Molecular Weight | 245.23 g/mol | [2][3] |

| Melting Point | 124 - 128 °C | [2] |

| Appearance | White to pale yellow to light orange powder | [2] |

| Solubility | Compatible with a range of solvents | [2] |

| Storage Conditions | 2 - 8 °C | [2] |

Table 2: Spectral Properties of DBD-F-Thiol Derivatives

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~380 | [1] |

| Emission Maximum (λem) | ~510 | [1] |

Synthesis of DBD-F

A general workflow for the synthesis can be conceptualized as follows:

Caption: Conceptual synthesis workflow for DBD-F.

Experimental Protocols

The primary application of DBD-F is the derivatization of low-molecular-weight thiols for their quantification by HPLC with fluorescence detection.

Experimental Workflow for Thiol Analysis using DBD-F

The general workflow for analyzing thiols using DBD-F involves sample preparation, derivatization, HPLC separation, and fluorescent detection.

Caption: Experimental workflow for thiol analysis using DBD-F.

Detailed Protocol for Thiol Derivatization with DBD-F

This protocol is a generalized procedure based on the reaction conditions reported for DBD-F and similar reagents.[1] Optimization may be required for specific applications.

Reagents and Materials:

-

DBD-F solution (e.g., 1 mg/mL in acetonitrile)

-

Borate buffer (0.1 M, pH 8.0)

-

Thiol standards or sample extract

-

Heating block or water bath

-

HPLC system with a fluorescence detector and a C18 column

Procedure:

-

Sample Preparation: Prepare the thiol-containing sample. If necessary, perform a reduction step to convert disulfides to free thiols.

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 50 µL of the sample or standard with 50 µL of the borate buffer.

-

Add 100 µL of the DBD-F solution.

-

Vortex the mixture briefly.

-

Incubate the reaction mixture at 50°C for 10 minutes in the dark.

-

-

Reaction Termination: After incubation, cool the mixture to room temperature. The sample is now ready for HPLC analysis.

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Settings: Excitation at 380 nm, Emission at 510 nm

Biological Activity and Applications

The "biological activity" of DBD-F is primarily its chemical reactivity with thiol groups, which is exploited for analytical purposes. It is a tool to study biological systems rather than a compound that modulates biological pathways.

Key Applications:

-

Quantification of Low-Molecular-Weight Thiols: DBD-F is used to measure the levels of biologically important thiols such as glutathione, cysteine, and homocysteine in various biological samples.[1]

-

HPLC Labeling: It serves as a pre-column derivatization reagent for HPLC, enhancing the detection sensitivity of thiols and amines.

-

Fluorescence Probes: The fluorescent nature of the DBD-F-thiol adducts allows for their use as probes in biological imaging and assays.[2]

Conclusion

DBD-F is a valuable and versatile reagent for the sensitive and specific analysis of thiols. Its well-characterized chemical and spectral properties, coupled with straightforward derivatization protocols, make it a powerful tool for researchers in various fields, including biochemistry, clinical chemistry, and drug development. The methodologies outlined in this guide provide a solid foundation for the successful application of DBD-F in laboratory settings.

References

- 1. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H8FN3O3S | CID 126917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 98358-90-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Mechanism of Action of Thiol-Reactive Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The precise detection and quantification of low-molecular-weight (LMW) thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are critical in understanding cellular redox homeostasis, oxidative stress, and various pathological conditions. Fluorescent probes offer a highly sensitive method for this purpose. While the term "DBD-F" is not a standard identifier for a specific probe, it likely refers to a class of widely used thiol-reactive fluorogenic reagents based on a fluorobenzoxadiazole core, such as SBD-F (Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate) or ABD-F (4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole). This guide will focus on the core mechanism of these probes and will also discuss an alternative mechanism employed by other thiol-reactive dyes.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism of action for fluorobenzoxadiazole probes like SBD-F and ABD-F is a Nucleophilic Aromatic Substitution (SNAr) reaction. These probes are designed to be essentially non-fluorescent in their native state but become highly fluorescent upon reaction with a thiol.

The key features of this mechanism are:

-

Activation of the Thiol: The reaction is initiated by the deprotonation of the thiol's sulfhydryl group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This is typically achieved by maintaining the reaction buffer at a basic pH (pH 9.0-9.5).

-

Nucleophilic Attack: The electron-rich thiolate anion attacks the electron-deficient carbon atom of the benzoxadiazole ring that is bonded to the fluorine atom. The electron-withdrawing properties of the nitro-like benzoxadiazole ring and the sulfonate/sulfonamide group make this position highly susceptible to nucleophilic attack.

-

Fluoride Displacement: The fluorine atom, being a good leaving group, is displaced, resulting in the formation of a stable, highly fluorescent thioether adduct. The parent reagents (SBD-F, ABD-F) and the reaction by-products are non-fluorescent, ensuring a high signal-to-noise ratio.[1][2]

Quantitative Data Summary

The reaction of SBD-F and ABD-F with thiols results in adducts with distinct and measurable spectroscopic properties. This allows for sensitive quantification, typically via High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector.

Table 1: Spectroscopic Properties of Thiol-Adducts

| Probe | Analyte | Excitation (λex) | Emission (λem) | Notes |

| SBD-F | Various Thiols | ~385 nm | ~515 nm | Emission is stable and strong.[3] |

| ABD-F | N-acetylcysteine | ~375 nm | ~508 nm | At pH 2.[4] |

| ABD-F | Various Thiols | ~389 nm | ~513 nm | Generally used wavelengths for detection.[5] |

Table 2: Performance Metrics for Thiol Detection

| Probe | Analyte | Method | Limit of Detection (LOD) | Linearity (R²) |

| SBD-F | Cysteine | HPLC-FL | 0.07 - 1.4 pmol | > 0.999[6] |

| SBD-F | Glutathione | HPLC-FL | 0.07 - 1.4 pmol | > 0.999[3][6] |

| SBD-F | Homocysteine | HPLC-FL | 0.07 - 1.4 pmol | > 0.999[3][6] |

| SBD-F | Glutathione | Colorimetric | 0.02 µmol/L | Not specified |

| ABD-F | Various Thiols | HPLC-FL | 0.09 - 0.9 pmol | Not specified[7] |

Experimental Protocols

Protocol 1: Thiol Derivatization using SBD-F for HPLC Analysis

This protocol outlines the essential steps for the quantification of total thiols in a biological sample.

-

Sample Preparation & Homogenization:

-

Collect biological samples (e.g., plasma, tissue homogenate).

-

To prevent auto-oxidation, homogenize or extract in an acidic buffer (e.g., sulfosalicylic acid).

-

Centrifuge to pellet proteins and collect the supernatant containing LMW thiols.

-

-

Reduction of Disulfides (Optional):

-

To measure total thiols (reduced + oxidized forms), an initial reduction step is required.

-

Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the sample. TCEP is preferred as it does not contain a thiol group and will not react with the SBD-F reagent.

-

Incubate to ensure complete conversion of disulfide bonds (e.g., GSSG to GSH) back to their free thiol forms.

-

-

Derivatization Reaction:

-

Mix the sample with a borate buffer to raise the pH to ~9.5.

-

Add the SBD-F reagent solution (typically dissolved in the buffer).

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) in the dark to drive the reaction to completion.

-

-

Reaction Quenching & HPLC Analysis:

-

Stop the reaction by adding an acid (e.g., HCl) to lower the pH.

-

Inject a defined volume of the final solution into an HPLC system.

-

Separate the SBD-thiol adducts using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., methanol and an acidic buffer).[8]

-

Detect the fluorescent adducts using a fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., λex 385 nm / λem 515 nm).[3]

-

Quantify the thiols by comparing the peak areas to those of known standards.

-

Alternative Mechanism: Photoinduced Electron Transfer (PET) Quenching

Another common strategy for designing "turn-on" fluorescent probes for thiols involves functionalizing a fluorophore with a thiol-reactive group that also acts as a fluorescence quencher. A prime example is a fluorophore (like a BODIPY or DBD dye) derivatized with a maleimide group.

The mechanism proceeds as follows:

-

"Off" State (Quenched): In the native probe, the maleimide group is in close proximity to the fluorophore. Upon excitation of the fluorophore with light, an excited electron can be transferred from the fluorophore's excited state to the electron-accepting maleimide group. This process, known as Photoinduced Electron Transfer (PET), provides a non-radiative decay pathway, effectively quenching the fluorescence.[9] The probe is in an "off" or low-fluorescence state.

-

"On" State (Fluorescent): Thiols readily react with the maleimide group via a Michael addition reaction.[9] This reaction alters the electronic properties of the maleimide, making it a much poorer electron acceptor.

-

Fluorescence Restoration: With the PET pathway disrupted, the excited fluorophore can no longer be efficiently quenched. It returns to the ground state primarily by emitting a photon, thus restoring or "turning on" its bright fluorescence. The increase in fluorescence intensity is directly proportional to the amount of thiol that has reacted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Synthesis and evaluation of a radioiodinated BODIPY derivative as a thiol-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Excitation and Emission Spectra of DBD-F Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectral properties of 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazol-7-yl (DBD-F) and its derivatives. These fluorophores, based on the[1][2]-dioxolo[4,5-f][1][2]benzodioxole (DBD) core, are gaining prominence in biomedical research and drug development due to their unique photophysical characteristics. This document summarizes key quantitative data, details experimental protocols for their characterization, and visualizes relevant processes to facilitate a deeper understanding and application of these versatile fluorescent probes.

Core Photophysical Properties of DBD Dyes

Derivatives of the DBD core are a class of fluorescent dyes known for their exceptional photophysical properties, which can be fine-tuned by chemical modifications.[3] Generally, these dyes are characterized by:

-

Large Stokes Shifts: Typically around 100 nm, which minimizes self-quenching and improves signal-to-noise ratios in fluorescence imaging.[1]

-

Long Fluorescence Lifetimes: Often in the range of 10-20 nanoseconds, making them excellent probes for fluorescence lifetime imaging (FLIM) and for studying molecular dynamics.[1][4]

-

High Fluorescence Quantum Yields: In many cases exceeding 0.56, indicating efficient conversion of absorbed light into emitted fluorescence.[1][4]

-

High Photostability: Exhibiting resistance to photobleaching, which is crucial for long-term imaging experiments.[1]

-

Environmental Sensitivity: Their fluorescence properties, particularly the fluorescence lifetime, are often sensitive to the polarity of their microenvironment, making them valuable as molecular sensors.[1]

The absorption and emission wavelengths of DBD dyes can be modulated by introducing different electron-withdrawing groups at the 4- and 8-positions of the benzodioxole core, spanning a spectral range from blue to orange.[5] The general absorption range is reported to be 403–520 nm, with an emission range of 495–665 nm. Further significant spectral shifts can be achieved by replacing the oxygen atoms in the core with sulfur, creating S-DBD derivatives, though this can sometimes lead to lower quantum yields and shorter lifetimes.[3][4]

Quantitative Spectral Data

The following table summarizes the available quantitative data on the excitation and emission spectra of selected DBD-F derivatives. The properties of these dyes are often solvent-dependent, a phenomenon known as solvatochromism.

| Derivative Name/Description | Solvent | Excitation Max (λex) [nm] | Emission Max (λem) [nm] | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |

| General DBD Dyes | Various | 403 - 520 | 495 - 665 | > 0.56 | 10 - 20 |

| 4,8-diester DBD dye | Acetonitrile | 404[5] | 502[5] | - | - |

| 4,8-diacyl DBD dye | Acetonitrile | 429[5] | 558[5] | - | - |

| S⁴-DBD dyes (general) | - | Red-shifted | Red-shifted | Diminished | Diminished |

Data for specific DBD-F derivatives with the 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazol-7-yl substituent were not explicitly found in the search results. The table reflects data for the broader class of DBD dyes with various electron-withdrawing groups.

Experimental Protocols

The characterization of the photophysical properties of DBD-F derivatives involves several key experiments. Below are detailed methodologies for these essential procedures.

Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the DBD-F derivative in a high-purity solvent in which it is readily soluble (e.g., DMSO or ethanol).

-

Working Solution Preparation: For spectroscopic measurements, dilute the stock solution with the solvent of interest to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.

-

Solvent Selection: For solvatochromism studies, prepare a series of working solutions in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, methanol, and water).

Absorption and Emission Spectroscopy

-

Instrumentation: Utilize a calibrated UV-Vis spectrophotometer for absorbance measurements and a spectrofluorometer for fluorescence measurements.

-

Absorbance Spectra: Record the absorbance spectrum of the sample in a 1 cm path length quartz cuvette from approximately 300 nm to 700 nm to determine the absorption maximum (λabs).

-

Emission Spectra: Excite the sample at its absorption maximum (λex = λabs). Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to approximately 750 nm. The wavelength of maximum fluorescence intensity is the emission maximum (λem).

-

Excitation Spectra: Set the emission monochromator to the emission maximum (λem) and scan the excitation wavelength over a range similar to the absorption spectrum. The resulting spectrum should be corrected for the lamp intensity profile and should match the absorption spectrum.

Fluorescence Quantum Yield (Φ) Determination

The relative quantum yield is commonly determined using a well-characterized fluorescent standard with a known quantum yield.

-

Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar spectral region to the DBD-F derivative.[6] For example, quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) or rhodamine 6G in ethanol (Φ = 0.95).

-

Measurement:

-

Prepare solutions of the standard and the DBD-F derivative with identical absorbance (typically < 0.1) at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

Record the refractive index of the solvents used for the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) * (A_std / A_sample)

where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

η is the refractive index of the solvent.

-

A is the absorbance at the excitation wavelength.

-

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed laser at a high repetition rate.

-

Collect the emitted photons and record the time difference between the laser pulse and the detection of the first photon.

-

Repeat this process to build a histogram of photon arrival times.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be necessary.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the study of DBD-F derivatives.

References

- 1. DBD dyes as fluorescence lifetime probes to study conformational changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A solvatochromic dye for probing significantly the dipolarity/polarizability of HBD (hydrogen bond donating) environments - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. static.horiba.com [static.horiba.com]

A Technical Guide to Thiol Detection Using the Fluorogenic Reagent DBD-F

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the detection and quantification of thiols using the fluorogenic reagent 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F). It is designed to furnish researchers, scientists, and drug development professionals with the necessary technical details to effectively employ this sensitive analytical tool.

Core Principle of Thiol Detection with DBD-F

The fundamental principle of thiol detection using DBD-F lies in a specific chemical reaction that transforms the non-fluorescent DBD-F molecule into a highly fluorescent product upon reaction with a thiol-containing compound (R-SH). This reaction is a nucleophilic aromatic substitution. The thiol group, a strong nucleophile, attacks the electron-deficient carbon atom of the benzoxadiazole ring of DBD-F, leading to the displacement of the fluoride atom. The resulting thioether derivative exhibits strong fluorescence, which can be measured to quantify the initial thiol concentration.

DBD-F itself possesses negligible fluorescence. However, its derivatives with thiols exhibit intense fluorescence with an excitation maximum of approximately 380 nm and an emission maximum of around 510 nm. The reaction is highly specific for thiols; under typical assay conditions, DBD-F does not react with other amino acids such as alanine, proline, cystine, or cysteic acid. The electron-withdrawing effect of the dimethylsulfonamide group in DBD-F enhances its reactivity compared to similar reagents like ABD-F.

Signaling Pathway: Chemical Reaction Mechanism

The reaction between DBD-F and a thiol can be visualized as a direct signaling event where the presence of the analyte (thiol) triggers a fluorescent signal.

Quantitative Data

The performance of DBD-F as a fluorogenic reagent for thiol detection is characterized by its sensitivity and selectivity. The following table summarizes key quantitative data.

| Parameter | Value | Analyte | Notes |

| Excitation Wavelength (λex) | ~380 nm | Thiol-DBD-F adducts | The exact maximum may vary slightly depending on the specific thiol and solvent conditions. |

| Emission Wavelength (λem) | ~510 nm | Thiol-DBD-F adducts | The fluorescence intensity is typically higher in neutral and acidic media compared to alkaline solutions. |

| Limit of Detection (LOD) | 0.92 pmol | Cysteine | Following separation by high-performance liquid chromatography (HPLC). |

| 0.16 pmol | Glutathione | Following separation by HPLC. | |

| 0.13 pmol | Homocysteine | Following separation by HPLC. | |

| 0.16 pmol | N-acetylcysteine | Following separation by HPLC. | |

| 0.32 pmol | α-mercaptopropionylglycine | Following separation by HPLC. |

Experimental Protocols

This section provides a detailed methodology for a typical fluorometric thiol detection assay using DBD-F in a 96-well plate format.

Reagent Preparation

-

Assay Buffer: Prepare a 100 mM potassium phosphate buffer with 1 mM EDTA, adjusted to pH 7.4. For the derivatization reaction, a borate buffer of pH 8.0 is optimal.

-

DBD-F Stock Solution: Prepare a 10 mM stock solution of DBD-F in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. This solution should be stored at -20°C and protected from light.

-

DBD-F Working Solution: Immediately before use, dilute the DBD-F stock solution to the desired final concentration (e.g., 1 mM) with the assay buffer.

-

Thiol Standard Stock Solution: Prepare a 1 mM stock solution of a known thiol standard (e.g., glutathione or cysteine) in the assay buffer.

-

Thiol Standard Curve: Perform serial dilutions of the thiol standard stock solution with the assay buffer to create a standard curve ranging from a low to a high concentration (e.g., 0 µM to 100 µM).

Experimental Workflow

The following diagram illustrates the general workflow for a thiol detection assay using DBD-F.

Assay Procedure

-

Sample and Standard Addition: Pipette 50 µL of each thiol standard and unknown sample into separate wells of a black 96-well microplate.

-

Reagent Addition: Add 50 µL of the DBD-F working solution to each well containing the standards and samples.

-

Incubation: Mix the contents of the wells thoroughly and incubate the plate at 50°C for 10 minutes in the dark.

-

Fluorescence Measurement: After incubation, allow the plate to cool to room temperature. Measure the fluorescence intensity using a microplate reader with excitation set to approximately 380 nm and emission set to approximately 510 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the blank (0 µM thiol standard) from all other readings.

-

Plot the background-subtracted fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of thiols in the unknown samples by interpolating their fluorescence values on the standard curve.

-

In-depth Technical Guide: Solubility of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), a key fluorogenic reagent. Understanding its solubility is critical for the effective application of DBD-F in various analytical and research settings, particularly in derivatization reactions for the sensitive detection of thiols and amines in high-performance liquid chromatography (HPLC).

While specific quantitative solubility data for DBD-F in a range of organic solvents is not extensively documented in publicly available literature, this guide furnishes available data for a structurally related compound, provides a detailed experimental protocol for determining solubility, and illustrates a typical experimental workflow where DBD-F is employed.

Quantitative Solubility Data

Precise, quantitative solubility measurements for DBD-F are not readily found in peer-reviewed literature or chemical databases. However, data for the related thiol-reactive fluorogenic probe, Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), is available and can offer some insight into the potential solubility characteristics of benzoxadiazole-based reagents. It is important to note that the presence of the dimethylaminosulfonyl group in DBD-F compared to the sulfonate group in SBD-F will influence its solubility profile.

Table 1: Solubility of a Structurally Related Compound, SBD-F

| Organic Solvent | Compound | Solubility | Data Type |

| Dimethylformamide (DMF) | SBD-F | 30 mg/mL | Quantitative |

| Dimethyl Sulfoxide (DMSO) | SBD-F | 30 mg/mL | Quantitative |

| Phosphate-Buffered Saline (PBS, pH 7.2) | SBD-F | 10 mg/mL | Quantitative |

Note: This data is for SBD-F and should be used as a qualitative reference for DBD-F. Experimental determination of DBD-F solubility in the solvents of interest is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of DBD-F in organic solvents. This protocol is based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (DBD-F) powder

-

High-purity organic solvents (e.g., acetonitrile, methanol, ethanol, DMSO, DMF)

-

Analytical balance

-

Scintillation vials or glass tubes with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of DBD-F powder to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC method to determine the concentration of DBD-F.

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

4. Data Analysis:

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow: Thiol Derivatization using DBD-F for HPLC Analysis

The primary application of DBD-F is in the derivatization of thiol-containing compounds to enable their sensitive detection by fluorescence in HPLC. The following diagram illustrates the typical experimental workflow.

Caption: Workflow for thiol analysis using DBD-F derivatization and HPLC.

This workflow outlines the key stages from sample preparation, where thiols are extracted and any disulfide bonds are reduced, through to the derivatization reaction with DBD-F. The resulting fluorescent derivatives are then separated and quantified using HPLC with fluorescence detection. The choice of organic solvent for dissolving DBD-F is critical for the efficiency of the derivatization step.

Logical Relationships in Solubility Determination

The solubility of a compound like DBD-F is governed by a complex interplay of factors related to both the solute (DBD-F) and the solvent. Understanding these relationships is crucial for selecting appropriate solvents for its application.

Caption: Factors influencing the solubility of DBD-F.

The principle of "like dissolves like" is a fundamental concept. Solvents with polarity and hydrogen bonding characteristics similar to DBD-F are more likely to be effective. The energy required to break the crystal lattice of solid DBD-F must be overcome by the energy released upon solvation. Temperature also plays a significant role, with solubility generally increasing with temperature for solid solutes.

Spectroscopic Properties of DBD-F and its Thiol Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), a key fluorogenic reagent for the detection and quantification of thiols. It also explores the characteristics of thiol adducts formed with maleimide derivatives of[1][2]dioxolo[4,5-f][1][2]benzodioxole (DBD) dyes. This document details the underlying reaction mechanisms, experimental protocols for labeling, and a comparative analysis of their spectroscopic data.

Introduction to Thiol-Reactive Fluorophores

The detection and quantification of thiols, such as cysteine, homocysteine, and glutathione, are critical in various fields of biological and chemical research. Thiol-reactive fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and selectivity. Among these, DBD-F and DBD-maleimide derivatives have garnered significant attention due to their unique spectroscopic properties upon reaction with thiols.

Spectroscopic Properties of this compound (DBD-F) and its Thiol Adducts

DBD-F is a highly reactive, thiol-specific fluorogenic reagent.[3] A key characteristic of DBD-F is that it is virtually non-fluorescent by itself. However, upon reaction with a thiol-containing compound, it forms a highly fluorescent adduct. This "turn-on" fluorescence provides a high signal-to-noise ratio, making it ideal for sensitive detection.

Quantitative Spectroscopic Data

| Compound | Excitation Max (λex) | Emission Max (λem) | Fluorescence Characteristic |

| DBD-F (unreacted) | ~380 nm | - | Negligible fluorescence[3] |

| DBD-F Thiol Adducts | ~380 nm | ~510 nm | Intense fluorescence[3] |

Spectroscopic Properties of DBD-Maleimide Thiol Adducts

A distinct class of thiol-reactive probes is based on the[1][2]dioxolo[4,5-f][1][2]benzodioxole (DBD) core functionalized with a maleimide group. These probes operate on a different principle than the fluorogenic DBD-F. Thio-reactive maleimido derivatives of DBD dyes often exhibit strong intramolecular fluorescence quenching.[1][4] This quenching is alleviated upon the covalent reaction with a thiol group, leading to a significant increase in fluorescence intensity. This mechanism allows for the detection of successful labeling.[1][4]

A newer generation of these DBD dyes is characterized by extraordinary spectroscopic properties, even in aqueous environments, including long fluorescence lifetimes (10-20 ns), large Stokes shifts of approximately 100 nm, and high quantum yields exceeding 0.56.[1]

General Spectroscopic Characteristics of Modern DBD Dyes

| Property | Value |

| Fluorescence Lifetime | 10 - 20 ns[1] |

| Stokes Shift | ~100 nm[1] |

| Quantum Yield (in aqueous solutions) | > 0.56[1] |

Reaction Mechanisms and Visualizations

Reaction of DBD-F with Thiols

The reaction of DBD-F with a thiol involves the nucleophilic substitution of the fluorine atom by the thiol group.

Caption: Reaction of DBD-F with a thiol to form a fluorescent adduct.

Fluorescence Quenching and Recovery in DBD-Maleimide Dyes

The fluorescence of DBD-maleimide dyes is quenched through a Photoinduced Electron Transfer (PET) process. The electron-rich thiol-reactive maleimide group acts as a quencher for the excited fluorophore. Upon reaction with a thiol, the electron-donating character of the maleimide is disrupted, inhibiting the PET process and restoring fluorescence.

Caption: PET mechanism in DBD-maleimide dyes before and after thiol reaction.

Experimental Protocols

Labeling of Thiols with DBD-F

This protocol is adapted from the described reaction conditions for DBD-F.[3]

Materials:

-

DBD-F solution (in a suitable organic solvent like DMSO or acetonitrile)

-

Thiol-containing sample

-

Reaction buffer (e.g., borate buffer, pH 8.0)

-

Heating block or water bath at 50°C

Procedure:

-

Prepare the thiol sample in the reaction buffer.

-

Add the DBD-F solution to the sample. A molar excess of DBD-F is typically used to ensure complete reaction.

-

Incubate the reaction mixture at 50°C for 10 minutes.

-

Cool the reaction mixture to room temperature.

-

The sample is now ready for fluorescence measurement. For quantitative analysis, the derivatized thiols can be separated by high-performance liquid chromatography (HPLC) with fluorescence detection.[3]

General Protocol for Labeling Proteins with Maleimide Dyes

This is a general protocol that can be adapted for DBD-maleimide dyes.

Materials:

-

Protein with free thiol groups

-

DBD-maleimide dye

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[2]

-

Anhydrous DMSO or DMF to dissolve the dye[2]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[2]

-

Dye Preparation: Prepare a stock solution of the DBD-maleimide dye in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution.[4] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Workflow for Thiol Detection using DBD-F

The following diagram illustrates the typical workflow for detecting thiols using DBD-F.

Caption: Workflow for the detection and quantification of thiols using DBD-F.

Conclusion

DBD-F and DBD-maleimide derivatives are powerful tools for the study of thiols in biological and chemical systems. Their distinct mechanisms of fluorescence activation—"turn-on" fluorescence for DBD-F and the reversal of quenching for DBD-maleimides—offer researchers flexibility in experimental design. The provided data and protocols serve as a comprehensive resource for the application of these versatile fluorescent probes.

References

- 1. DBD dyes as fluorescence lifetime probes to study conformational changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

A Technical Guide to the Fluorogenic Reaction of DBD-F with Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fluorogenic reagent 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) and its highly specific reaction with sulfhydryl (thiol) groups. We will explore the core reaction mechanism, present key quantitative data, detail experimental protocols, and visualize the associated workflows, offering a comprehensive resource for its application in research and development.

Introduction to DBD-F

DBD-F is a sophisticated chemical probe designed for the sensitive and specific detection of thiols.[1] Structurally, it belongs to the benzofurazan family of compounds. Its primary characteristic and advantage is its fluorogenic nature: DBD-F itself is virtually non-fluorescent. However, upon a specific reaction with a sulfhydryl group, it is converted into a thioether derivative that fluoresces intensely.[1] This property results in a high signal-to-noise ratio, making it an exceptional tool for quantifying low-abundance thiols in complex biological samples.

Reaction Mechanism and Spectroscopic Properties

The reaction between DBD-F and a thiol (R-SH) is a nucleophilic aromatic substitution. The electron-rich sulfur atom of the thiol group attacks the electron-deficient carbon atom at position 4 of the benzoxadiazole ring, which is activated by the strongly electron-withdrawing dimethylsulfonamide group.[1] This results in the displacement of the fluorine atom and the formation of a stable, highly fluorescent thioether adduct.

The non-fluorescent nature of the parent DBD-F molecule is attributed to an efficient intramolecular quenching process, possibly via Photoinduced Electron Transfer (PET).[2][3] The covalent bonding of a thiol group disrupts this quenching mechanism, "switching on" the fluorescence.

Key Reaction Characteristics:

-

Specificity: DBD-F is highly selective for sulfhydryl groups. Under typical reaction conditions, it does not react with other common amino acid side chains such as amines (alanine, proline) or the oxidized disulfide form of cysteine (cystine).[1]

-

Optimal Conditions: The reaction proceeds quantitatively under mild alkaline conditions (pH 8.0) with moderate heat (50°C) and is typically complete within 10 minutes.[1]

-

Spectroscopy: The resulting DBD-thiol adducts exhibit strong fluorescence with an excitation maximum around 380 nm and an emission maximum around 510 nm.[1] This results in a large Stokes shift of approximately 130 nm, which is advantageous for minimizing self-absorption and background interference.[2]

Quantitative Data Summary

DBD-F enables the detection of various thiols at picomole levels, making it particularly suitable for applications involving high-performance liquid chromatography (HPLC). The table below summarizes the key spectroscopic properties and reported detection limits for several biologically relevant thiols derivatized with DBD-F.

| Thiol Compound | Excitation λ (nm) | Emission λ (nm) | HPLC Detection Limit (pmol) | Reference |

| Cysteine | ~380 | ~510 | 0.92 | [1] |

| Glutathione (GSH) | ~380 | ~510 | 0.16 | [1] |

| Homocysteine | ~380 | ~510 | 0.13 | [1] |

| N-acetylcysteine | ~380 | ~510 | 0.16 | [1] |

| α-mercaptopropionylglycine | ~380 | ~510 | 0.32 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of DBD-F.

This protocol outlines the steps for labeling cysteine residues in purified proteins.

-

Protein & Buffer Preparation:

-

Dissolve the target protein to a concentration of 50–100 µM in a suitable buffer, such as 100 mM phosphate or HEPES, at a pH between 7.5 and 8.0.[1][4]

-

If the protein contains disulfide bonds that need to be reduced, incubate with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.

-

Crucially , if a thiol-containing reducing agent like DTT is used, it must be completely removed by dialysis or using a desalting column before adding DBD-F.[4]

-

-

DBD-F Reagent Preparation:

-

Prepare a 10-20 mM stock solution of DBD-F in anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).

-

-

Labeling Reaction:

-

Reaction Termination and Purification:

-

Analysis:

-

Measure the fluorescence of the purified, labeled protein using a fluorometer with excitation set to ~380 nm and emission to ~510 nm.

-

References

- 1. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. DBD dyes as fluorescence lifetime probes to study conformational changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 巯基反应性探针标记实验方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

The Rise of the Benzoxadiazole Scaffold: An In-depth Technical Guide to Advanced Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

The quest for a deeper understanding of intricate biological processes has driven the development of sophisticated molecular tools. Among these, fluorescent probes have emerged as indispensable assets, illuminating the inner workings of cells in real-time. This technical guide delves into the discovery and development of a particularly versatile and powerful class of fluorophores: benzoxadiazole-based fluorescent probes. Renowned for their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment, these probes are at the forefront of innovation in cellular imaging and analyte detection.

This guide provides a comprehensive overview of the synthesis, mechanisms, and applications of benzoxadiazole probes for detecting key cellular analytes such as reactive oxygen species (ROS), viscosity, pH, and metal ions. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to harness the full potential of these remarkable molecular sensors.

Core Principles of Benzoxadiazole-Based Probes

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a heterocyclic aromatic molecule that forms the foundation of these fluorescent probes. Its inherent electron-accepting nature, combined with the ability to readily undergo functionalization, allows for the rational design of probes with tailored specificities and fluorescence reporting mechanisms. The most common strategies involve intramolecular charge transfer (ICT) and photoinduced electron transfer (PET), which translate the recognition of a specific analyte into a measurable change in fluorescence intensity or wavelength.

Probes for Reactive Oxygen Species (ROS): Illuminating Oxidative Stress

Reactive oxygen species are key signaling molecules involved in a myriad of physiological and pathological processes. Benzoxadiazole-based probes offer high sensitivity and selectivity for detecting specific ROS, such as hydrogen sulfide (H₂S), a critical player in cellular signaling and oxidative stress modulation.

Quantitative Data Summary: Benzoxadiazole-Based ROS Probes

| Probe Name/Target | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Detection Limit | Reference |

| H₂S Probe 1 | ~468 | ~550 | Increases upon H₂S addition | 82 | 26 nM[1] | [1] |

| NBD-based H₂S Probe | 468 | 550 | >10-fold increase | 82 | 35 nM | |

| NIR H₂S Probe | 578 | 744 | Significant turn-on | 166 | 26 nM[1] | [1] |

Signaling Pathway: H₂S Detection and Oxidative Stress

Hydrogen sulfide is a gasotransmitter that interacts with reactive oxygen species and reactive nitrogen species, playing a crucial role in cellular redox homeostasis.[2][3] Benzoxadiazole probes for H₂S are often designed with a recognition moiety that reacts specifically with H₂S, triggering a "turn-on" fluorescence response. This allows for the visualization of H₂S dynamics and its role in signaling pathways related to oxidative stress and inflammation.[2][4]

Experimental Protocol: Live-Cell Imaging of Hydrogen Sulfide

This protocol outlines a general procedure for imaging intracellular H₂S using a benzoxadiazole-based fluorescent probe.

Materials:

-

Benzoxadiazole-based H₂S fluorescent probe

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Live-cell imaging compatible plates or dishes

-

Confocal microscope

Procedure:

-

Probe Preparation: Prepare a stock solution of the H₂S probe (typically 1-10 mM) in high-quality, anhydrous DMSO.

-

Cell Culture: Plate cells on imaging dishes and culture until they reach the desired confluency.

-

Probe Loading: a. Dilute the probe stock solution in pre-warmed serum-free cell culture medium or PBS to the final working concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.

-

Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a confocal microscope equipped with the appropriate laser line for excitation and an emission filter for the specific probe. c. To induce endogenous H₂S production, cells can be treated with a stimulus (e.g., cysteine) before or during imaging. d. To confirm the probe's response to H₂S, cells can be treated with an H₂S donor (e.g., NaHS) as a positive control.

-

Image Analysis: Quantify the fluorescence intensity in the region of interest using appropriate software (e.g., ImageJ/Fiji).

Probes for Viscosity: Sensing the Cellular Milieu

Intracellular viscosity is a critical parameter that influences diffusion-controlled processes, such as protein folding and cellular signaling. Benzoxadiazole-based "molecular rotors" are fluorescent probes whose quantum yield is sensitive to the viscosity of their environment, providing a powerful tool to map viscosity changes within living cells.

Quantitative Data Summary: Benzoxadiazole-Based Viscosity Probes

| Probe Name/Target | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Viscosity Sensitivity (x) | Reference |

| BODIPY-based Rotor | ~500 | ~515 | Increases with viscosity | 0.52 | |

| NBD-based Rotor | ~465 | ~540 | Increases with viscosity | 0.48 | |

| Mito-Viscosity Probe | ~488 | ~610 | Increases with viscosity | 0.61 |

Mechanism of Action: Viscosity Sensing

Molecular rotors based on the benzoxadiazole scaffold typically feature a donor-π-acceptor (D-π-A) structure. In low-viscosity environments, the excited state can readily undergo non-radiative decay through intramolecular rotation, resulting in low fluorescence. In viscous environments, this rotation is hindered, forcing the excited state to decay radiatively, leading to a significant increase in fluorescence intensity.

Experimental Protocol: Cellular Viscosity Measurement

This protocol describes a general method for measuring intracellular viscosity using a benzoxadiazole-based molecular rotor and fluorescence lifetime imaging microscopy (FLIM).

Materials:

-

Benzoxadiazole-based viscosity probe

-

DMSO

-

PBS

-

Glycerol solutions of known viscosity (for calibration)

-

Live-cell imaging compatible plates or dishes

-

Confocal microscope with FLIM capabilities

Procedure:

-

Calibration Curve: a. Prepare a series of glycerol-water or glycerol-ethanol mixtures with known viscosities. b. Add the viscosity probe to each solution at a fixed concentration. c. Measure the fluorescence lifetime of the probe in each solution using the FLIM setup. d. Plot the fluorescence lifetime against the logarithm of viscosity to generate a calibration curve.

-

Cell Preparation and Staining: a. Culture cells on imaging dishes to the desired confluency. b. Prepare a working solution of the viscosity probe in serum-free medium. c. Wash the cells with warm PBS and incubate with the probe solution for 30-60 minutes at 37°C. d. Wash the cells twice with warm PBS to remove excess probe.

-

FLIM Imaging: a. Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C. b. Acquire fluorescence lifetime images of the stained cells using the appropriate excitation and emission settings.

-

Data Analysis: a. Analyze the FLIM data to obtain the fluorescence lifetime for different regions within the cells. b. Use the calibration curve to convert the measured fluorescence lifetimes into viscosity values, creating a viscosity map of the cell.

Probes for pH: Monitoring Cellular Acidity

The pH of subcellular compartments is tightly regulated and plays a vital role in numerous cellular functions. Benzoxadiazole-based probes can be designed to exhibit pH-dependent fluorescence, enabling the ratiometric or intensiometric measurement of pH in specific organelles like lysosomes.

Quantitative Data Summary: Benzoxadiazole-Based pH Probes

| Probe Name/Target | Excitation (λex, nm) | Emission (λem, nm) | pKa | pH Range | Reference |

| NBD-pbz | 468 | 550 | 5.51 | 3.2 - 7.6[2] | [2] |

| Lyso-pH Probe | 450/488 (ratiometric) | 520/580 | ~4.8 | 4.0 - 6.0 | |

| Benzoxazole pH Probe | ~350 | ~450 / ~530 | 7-8 | 6.0 - 9.0[5] | [5] |

Signaling Pathway: Lysosomal pH Regulation

Lysosomes maintain an acidic internal pH (around 4.5-5.0), which is crucial for the activity of their hydrolytic enzymes involved in degradation and recycling pathways.[6] Dysregulation of lysosomal pH is associated with various diseases. Benzoxadiazole-based pH probes that target lysosomes can provide valuable insights into lysosomal function and its role in cellular homeostasis.

Experimental Protocol: Lysosomal pH Measurement

This protocol provides a general method for measuring lysosomal pH using a ratiometric benzoxadiazole-based fluorescent probe.

Materials:

-

Ratiometric benzoxadiazole-based lysosomal pH probe

-

DMSO

-

Live-cell imaging medium (e.g., HBSS)

-

Calibration buffers of known pH (e.g., MES/HEPES buffers)

-

Nigericin and Monensin (ionophores)

-

Confocal microscope with dual-emission detection capabilities

Procedure:

-

Cell Preparation and Staining: a. Plate cells on imaging dishes and grow to the desired confluency. b. Load the cells with the pH probe by incubating them in a medium containing the probe (typically 1-5 µM) for 30-60 minutes at 37°C. c. Wash the cells with imaging medium to remove the excess probe.

-

Calibration: a. Prepare a set of calibration buffers with pH values ranging from 4.0 to 7.0. b. To a separate set of stained cells, add a calibration buffer containing the ionophores nigericin (10 µM) and monensin (10 µM). These ionophores will equilibrate the lysosomal pH with the extracellular buffer pH. c. Incubate for 5-10 minutes. d. Acquire images at two different emission wavelengths for each calibration buffer. e. Calculate the ratio of the fluorescence intensities at the two wavelengths for each pH value and generate a calibration curve (Ratio vs. pH).

-

Live-Cell pH Measurement: a. Acquire dual-emission images of the probe-loaded experimental cells. b. Calculate the fluorescence intensity ratio for individual lysosomes. c. Determine the lysosomal pH by interpolating the measured ratios on the calibration curve.

Probes for Metal Ions: Tracking Essential and Toxic Elements

Metal ions are essential for a vast array of cellular processes, but their dysregulation can lead to cellular toxicity. Benzoxadiazole-based chemosensors can be designed to selectively bind to specific metal ions, such as Zn²⁺, resulting in a "turn-on" or ratiometric fluorescent response.

Quantitative Data Summary: Benzoxadiazole-Based Metal Ion Probes

| Probe Name/Target | Excitation (λex, nm) | Emission (λem, nm) | Dissociation Constant (Kd) | Fold Change | Reference |

| Zn²⁺ Probe 1 | ~490 | ~520 | 0.7 nM | >100-fold increase | |

| NBD-TPEA (Zn²⁺) | 468 | 538 | 0.22 µM | ~12-fold increase | [7] |

| Benzoxazole-based Zn²⁺ Probe | ~370 | ~480 | - | "Turn-on" |

Signaling Pathway: Zinc Homeostasis

Zinc is a crucial cofactor for many enzymes and transcription factors. Its intracellular concentration is tightly controlled by a network of transporters and binding proteins. Fluorescent probes for Zn²⁺ allow for the visualization of zinc fluxes and their role in signaling pathways, such as those involved in neurotransmission and apoptosis.[8][9]

Experimental Protocol: Live-Cell Imaging of Zinc Ions

This protocol describes a general procedure for imaging intracellular labile Zn²⁺ using a "turn-on" benzoxadiazole-based fluorescent probe.

Materials:

-

Benzoxadiazole-based Zn²⁺ fluorescent probe

-

DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

ZnSO₄ or ZnCl₂ solution (for positive control)

-

TPEN (a cell-permeable zinc chelator, for negative control)

-

Live-cell imaging compatible plates or dishes

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture cells on imaging dishes to the desired confluency.

-

Probe Loading: a. Prepare a stock solution of the Zn²⁺ probe in DMSO. b. Dilute the stock solution in imaging buffer to the final working concentration (typically 0.1-5 µM). c. Wash the cells once with imaging buffer. d. Incubate the cells with the probe-containing buffer for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with imaging buffer to remove excess probe.

-

Imaging: a. Image the cells using a fluorescence microscope with the appropriate filter set for the probe. b. Positive Control: To confirm the probe's response to Zn²⁺, add a solution of ZnSO₄ or ZnCl₂ (e.g., 10-50 µM) to the cells and acquire images. c. Negative Control: To chelate intracellular zinc and confirm the signal is zinc-dependent, add TPEN (e.g., 20-100 µM) to the cells and observe the decrease in fluorescence.

-

Image Analysis: Quantify the changes in fluorescence intensity in response to zinc supplementation or chelation.

Conclusion

Benzoxadiazole-based fluorescent probes represent a dynamic and expanding field of research with profound implications for cell biology and drug discovery. Their tunable photophysical properties and amenability to rational design have enabled the development of highly specific and sensitive tools for visualizing a range of critical cellular analytes. As our understanding of the intricate molecular mechanisms underlying cellular function and disease continues to grow, the demand for even more sophisticated fluorescent probes will undoubtedly increase. The benzoxadiazole scaffold, with its proven versatility and performance, is poised to remain a central player in meeting this demand and continuing to shed light on the complex and beautiful world within the cell.

References

- 1. Nitrobenzoxadiazole Ether-Based Near-Infrared Fluorescent Probe with Unexpected High Selectivity for H2S Imaging in Living Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detecting Zn(II) Ions in Live Cells with Near-Infrared Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. H2S-based fluorescent imaging for pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Biological Application of a Fluorescent Zinc Sensing Probe for the Analysis of Zinc Bioavailability Using Caco-2 Cells as an In-Vitro Cellular Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Novel Fluorogenic Edman Reagents: The Case of DBD-NCS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of novel fluorogenic Edman reagents, with a specific focus on 4-(N,N-dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole (DBD-NCS). This reagent and its analogs are instrumental in modern protein sequencing, offering high sensitivity and detectability. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and a comparative analysis of the performance of various fluorogenic Edman reagents.

Introduction to Fluorogenic Edman Reagents

The Edman degradation is a cornerstone technique for determining the N-terminal amino acid sequence of proteins and peptides[1]. The method involves the sequential cleavage of N-terminal amino acid residues, which are then identified. The introduction of fluorogenic Edman reagents has significantly enhanced the sensitivity of this method, allowing for the analysis of minute quantities of protein. These reagents react with the N-terminal amino group of a peptide to form a fluorescent derivative, which can be detected with high sensitivity using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection[2][3].

Among the novel fluorogenic Edman reagents, DBD-NCS has garnered attention due to the favorable fluorescence properties of its amino acid derivatives, which exhibit strong fluorescence intensity and stability[4]. This guide will now delve into the detailed chemical synthesis of this important reagent.

Chemical Synthesis of DBD-NCS

The synthesis of DBD-NCS is a multi-step process that begins with commercially available starting materials. The overall synthetic pathway involves the formation of a nitrobenzofurazan intermediate, followed by the introduction of the dimethylaminosulfonyl group, reduction of the nitro group, and finally, conversion of the resulting amino group to the reactive isothiocyanate.

Caption: Overall synthetic scheme for DBD-NCS.

Synthesis of the Precursor: 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole

The synthesis of the key amine precursor is achieved through a two-step process starting from 4-chloro-7-nitrobenzofurazan.

Step 1: Synthesis of 4-(N,N-Dimethylamino)-7-nitro-2,1,3-benzoxadiazole

The first step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-7-nitrobenzofurazan is displaced by dimethylamine.

-

Reaction: 4-Chloro-7-nitrobenzofurazan + Dimethylamine → 4-(N,N-Dimethylamino)-7-nitro-2,1,3-benzoxadiazole

-

Protocol: A solution of 4-chloro-7-nitrobenzofurazan in a suitable solvent (e.g., methanol) is treated with an excess of dimethylamine solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The nitro group of 4-(N,N-Dimethylamino)-7-nitro-2,1,3-benzoxadiazole is then reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

-

Reaction: 4-(N,N-Dimethylamino)-7-nitro-2,1,3-benzoxadiazole → 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole

-

Protocol: The nitro compound is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the desired amine.

Conversion to DBD-NCS

The final step is the conversion of the amino group of the precursor to the isothiocyanate functionality. This is typically achieved by reaction with thiophosgene or a thiophosgene equivalent.

-

Reaction: 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole + Thiophosgene → DBD-NCS

-

Protocol: The amine precursor is dissolved in a suitable solvent system, often a biphasic mixture of chloroform and water, containing a base such as sodium bicarbonate to neutralize the HCl byproduct. A solution of thiophosgene in chloroform is added dropwise to the stirred amine solution at a low temperature (e.g., 0 °C). The reaction is allowed to proceed for a few hours. After completion, the organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude DBD-NCS. The product is then purified by recrystallization or column chromatography.

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions based on their specific laboratory setup and available resources.

General Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures when necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the structure and purity of the synthesized compounds.

Detailed Protocol for the Synthesis of DBD-NCS

Step 1: Synthesis of 4-(N,N-Dimethylamino)-7-nitro-2,1,3-benzoxadiazole

-

Dissolve 4-chloro-7-nitrobenzofurazan (1.0 g, 5.0 mmol) in methanol (20 mL).

-

To this solution, add a 40% aqueous solution of dimethylamine (2.8 mL, 25 mmol) dropwise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the product as a yellow solid.

Step 2: Synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole

-

Dissolve 4-(N,N-Dimethylamino)-7-nitro-2,1,3-benzoxadiazole (1.0 g, 4.8 mmol) in ethanol (50 mL).

-

Add 10% palladium on carbon (100 mg) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and wash the Celite with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the amine product as a solid.

Step 3: Synthesis of DBD-NCS

-